![molecular formula C19H19FN2O2S2 B2385444 4-ethyl-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 941950-46-5](/img/structure/B2385444.png)
4-ethyl-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
“4-ethyl-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . This compound is part of a class of compounds that have been synthesized and evaluated for their biological activities .
Synthesis Analysis
The synthesis of this compound or similar compounds involves coupling reactions . For example, the synthesis of related compounds involves the coupling of commercially available acids with ethylamines . The specific synthesis process for “4-ethyl-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is not available in the retrieved papers.Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Scientific Research Applications
Antibacterial Activity
Thiazoles, including derivatives like our compound, have demonstrated antibacterial properties. Researchers have synthesized various 2,4-disubstituted thiazole derivatives and evaluated their effectiveness against bacterial strains. While specific studies on our compound are limited, its structural features suggest potential antibacterial activity .
Anti-Inflammatory Properties
Compounds containing thiazole rings have been explored for their anti-inflammatory effects. Our compound’s unique structure could interact with inflammatory pathways, making it a candidate for further investigation in this field .
Antioxidant Capacity
Thiazoles often possess antioxidant properties. Although direct evidence for our compound is scarce, its structural features suggest potential antioxidant activity, which could be relevant in oxidative stress-related conditions.
Future Directions
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
properties
IUPAC Name |
4-ethyl-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S2/c1-2-14-3-9-18(10-4-14)26(23,24)21-12-11-17-13-25-19(22-17)15-5-7-16(20)8-6-15/h3-10,13,21H,2,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOPZXSGIUPSIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide |
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